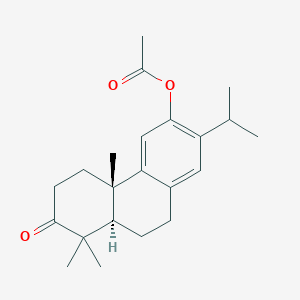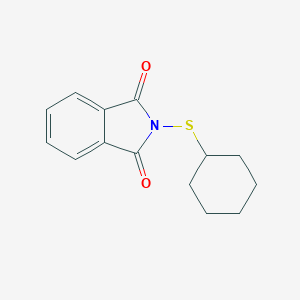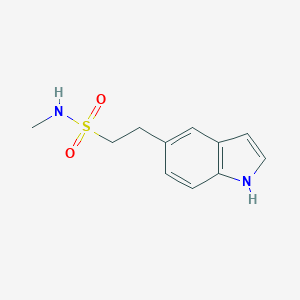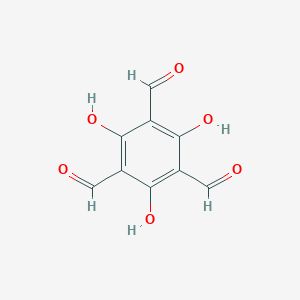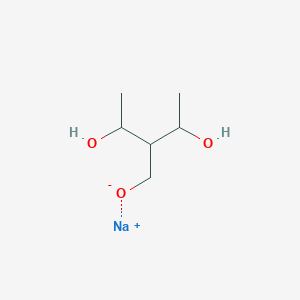![molecular formula C9H8O3S B105358 7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxide CAS No. 19086-79-4](/img/structure/B105358.png)
7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxide, also known as 7-thiapentalene dioxide, is a heterocyclic compound that contains a sulfur atom and a five-membered ring. It has attracted attention due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The mechanism of action of 7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxideene dioxide is not fully understood. However, it is believed to act by inducing apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Effets Biochimiques Et Physiologiques
7-Thiapentalene dioxide has been found to have several biochemical and physiological effects. It has been shown to induce the expression of genes involved in apoptosis and cell cycle arrest, as well as to decrease the expression of genes involved in cell proliferation. Additionally, it has been found to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxideene dioxide in lab experiments is its relatively low toxicity compared to other anticancer agents. Additionally, it has been found to have a broad spectrum of activity against various cancer cell lines, making it a potential candidate for the development of new cancer therapies. However, one limitation of using 7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxideene dioxide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxideene dioxide. One area of interest is the development of new synthetic methods for the compound, which could potentially increase the yield and purity of the product. Additionally, further studies are needed to elucidate the mechanism of action of 7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxideene dioxide and to identify its molecular targets. Finally, more research is needed to evaluate the potential of 7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxideene dioxide as a therapeutic agent in vivo.
Méthodes De Synthèse
The synthesis of 7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxideene dioxide can be achieved through several methods, including the oxidation of 7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxideene with m-chloroperbenzoic acid, the reaction of 7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxideene with hydrogen peroxide and a catalyst, and the reaction of 7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxideene with dimethyldioxirane. The yield of the synthesis method varies depending on the reaction conditions, but it typically ranges from 40-70%.
Applications De Recherche Scientifique
7-Thiapentalene dioxide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, it has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
19086-79-4 |
|---|---|
Nom du produit |
7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxide |
Formule moléculaire |
C9H8O3S |
Poids moléculaire |
196.22 g/mol |
Nom IUPAC |
7,7-dioxo-7λ6-thiapentacyclo[4.4.0.02,5.03,9.04,8]decan-10-one |
InChI |
InChI=1S/C9H8O3S/c10-7-5-1-2-4-3(1)8(5)13(11,12)9(4)6(2)7/h1-6,8-9H |
Clé InChI |
OBQLTEGWUBVIII-UHFFFAOYSA-N |
SMILES |
C12C3C4C1C5C2C(=O)C3C4S5(=O)=O |
SMILES canonique |
C12C3C4C1C5C2C(=O)C3C4S5(=O)=O |
Synonymes |
7-Thiapentacyclo[4.4.0.02,5.03,9.04,8]decan-10-one 7,7-dioxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



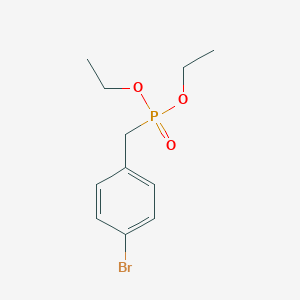
![9-Octadecene, 1-[3-(octadecyloxy)propoxy]-, (Z)-](/img/structure/B105281.png)
![2,3,4,5-Tetrahydro-1H-benzo[c]azepine](/img/structure/B105283.png)
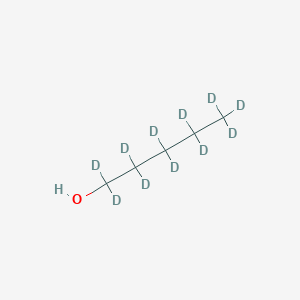
![(2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-phenyl-methanone](/img/structure/B105286.png)
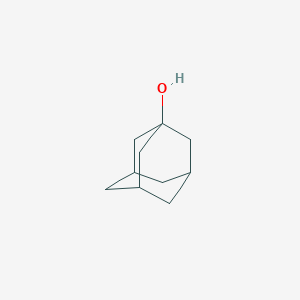
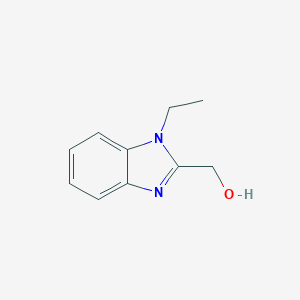
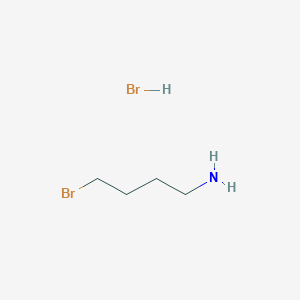
![4-(6-((Methylsulfonyl)oxy)benzo[b]thiophen-2-yl)phenyl methanesulfonate](/img/structure/B105295.png)
